

Characterization of 3-Bromo-4-tert-butylbenzoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *3-Bromo-4-tert-butylbenzoic acid*

Cat. No.: *B189012*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of **3-Bromo-4-tert-butylbenzoic acid**, a substituted aromatic carboxylic acid of interest in synthetic organic chemistry and drug discovery. This document consolidates key physicochemical properties, spectroscopic data, a detailed synthesis protocol, and essential safety information. The data is presented in a structured format to facilitate its use by researchers and professionals in the field.

Physicochemical Properties

3-Bromo-4-tert-butylbenzoic acid is a white to off-white crystalline solid.^[1] Its structure, featuring a bromine atom and a bulky tert-butyl group on the benzoic acid backbone, imparts specific characteristics regarding its solubility and reactivity. The hydrophobic tert-butyl group leads to limited solubility in water, while it is generally soluble in organic solvents.^{[1][2]}

Table 1: Physicochemical Data for **3-Bromo-4-tert-butylbenzoic acid**

Property	Value	Source(s)
Molecular Formula	$C_{11}H_{13}BrO_2$	[1] [2]
Molecular Weight	257.12 g/mol	[3]
CAS Number	38473-89-1	[4] [5]
Appearance	White to off-white crystalline solid	[1]
Melting Point	176.5 °C	ChemicalBook
Boiling Point	327.7 ± 35.0 °C (Predicted)	ChemicalBook
pKa	4.01 ± 0.10 (Predicted)	ChemicalBook
Solubility	Soluble in organic solvents (e.g., DMSO), limited solubility in water.	[1] [2] [5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **3-Bromo-4-tert-butylbenzoic acid**.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the tert-butyl group.

Table 2: ¹H NMR Data for **3-Bromo-4-tert-butylbenzoic acid** (CDCl₃, 300 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
1.85	singlet	9H	$-(CH_3)_3$	BenchChem
7.86	doublet ($J=8.5$ Hz)	1H	Ar-H	BenchChem
8.26	doublet of doublets ($J=2.0, 8.5$ Hz)	1H	Ar-H	BenchChem
8.62	doublet ($J=2.0$ Hz)	1H	Ar-H	BenchChem

¹³C NMR Spectroscopy

While a specific ¹³C NMR spectrum for **3-Bromo-4-tert-butylbenzoic acid** is not readily available in the searched literature, the expected chemical shifts can be inferred from the analysis of structurally similar compounds such as benzoic acid and its derivatives.^[6] The spectrum would be expected to show distinct signals for the carboxyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the aromatic carbons, with their shifts influenced by the bromo and tert-butyl substituents.

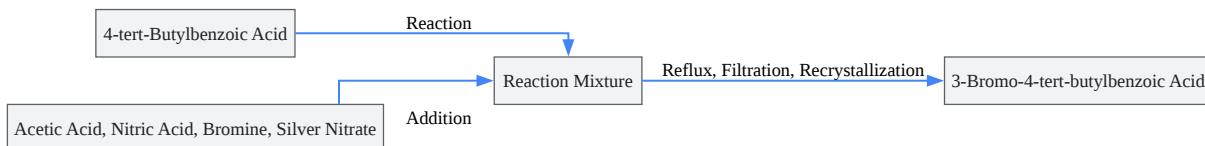
Mass Spectrometry

Mass spectrometry data for **3-Bromo-4-tert-butylbenzoic acid** was not explicitly found. However, electron ionization mass spectrometry of related compounds like 3-bromobenzoic acid and 4-tert-butylbenzoic acid is available and can provide an indication of the expected fragmentation patterns.^{[7][8]} The molecular ion peak would be expected at m/z 256 and 258, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis

3-Bromo-4-tert-butylbenzoic acid can be synthesized from 4-tert-butylbenzoic acid via electrophilic aromatic substitution.

Synthetic Workflow



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Caption: Synthesis workflow for **3-Bromo-4-tert-butylbenzoic acid**.

Experimental Protocol

This protocol is adapted from a documented synthesis procedure.

Materials:

- 4-tert-butylbenzoic acid
- Acetic acid
- Nitric acid
- Bromine
- Silver nitrate
- Water

Procedure:

- In a suitable reaction vessel, dissolve 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) in acetic acid (11 mL) with rapid stirring.
- To this solution, add nitric acid (1.7 mL) and bromine (114 μ L, 5.9 mmol).
- Slowly add a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL). A thick yellow precipitate will form.

- Add an additional 2 mL of acetic acid and heat the mixture at reflux for 1 hour.
- Filter the hot solution to remove any solids.
- To the filtrate, add water dropwise until a white solid precipitates.
- Collect the solid by filtration and air dry.
- Recrystallize the crude product from acetic acid to yield 3-bromo-4-tert-butyl-benzoic acid as a white solid (263 mg, 36% yield).

Reactivity and Potential Applications

3-Bromo-4-tert-butylbenzoic acid possesses two key reactive sites: the carboxylic acid group and the bromine atom on the aromatic ring.

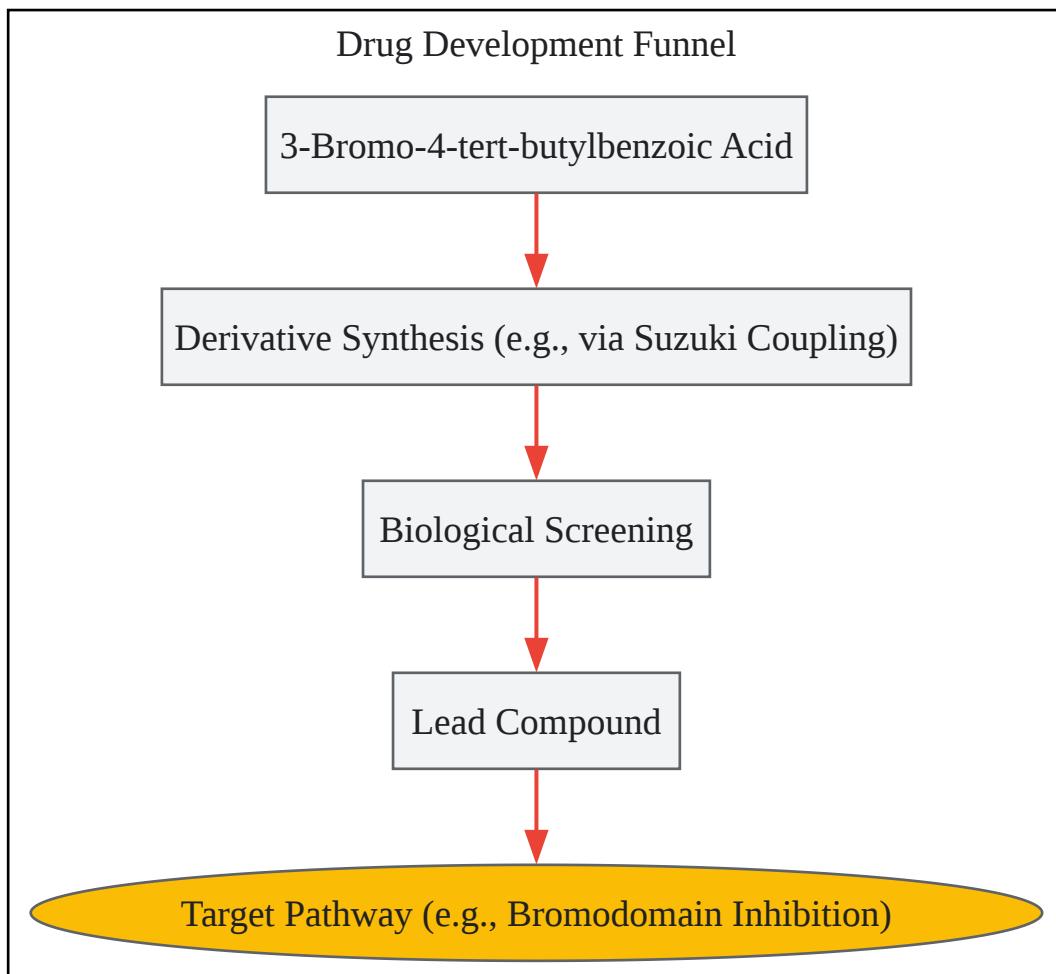
- Carboxylic Acid Reactions: The carboxylic acid moiety can undergo standard reactions such as esterification and amidation.[\[1\]](#)
- Bromine Substitution: The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the synthesis of more complex molecules.[\[9\]](#)

This versatile reactivity makes **3-Bromo-4-tert-butylbenzoic acid** a valuable building block in medicinal chemistry and materials science. Benzoic acid derivatives, in general, are known to be important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[\[9\]](#)[\[10\]](#) For instance, derivatives of benzoic acid are used in the development of drugs for various therapeutic areas, including tuberculosis.[\[11\]](#) The unique substitution pattern of **3-bromo-4-tert-butylbenzoic acid** could be leveraged to create novel compounds with specific biological activities.

Potential Signaling Pathway Involvement (Hypothetical)

While specific biological activities for **3-Bromo-4-tert-butylbenzoic acid** are not well-documented, its structural features suggest it could be explored as a precursor for molecules targeting various biological pathways. For example, bromodomain-containing proteins are a

class of drug targets involved in transcriptional regulation, and inhibitors often contain substituted aromatic moieties.[12]



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Caption: Hypothetical drug discovery workflow utilizing the title compound.

Safety and Handling

3-Bromo-4-tert-butylbenzoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Statement	Description
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

Conclusion

3-Bromo-4-tert-butylbenzoic acid is a well-characterized compound with established physicochemical properties and a clear synthetic route. Its versatile chemical nature makes it a promising starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. This guide provides a solid foundation of technical information for researchers and professionals working with this compound. Further investigation into its biological activities is warranted to fully explore its potential.

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